molecular formula C14H19BO4 B6153283 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1116104-19-8

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6153283
CAS No.: 1116104-19-8
M. Wt: 262.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these functional groups makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets in this process are the palladium catalyst and the halide substrate .

Comparison with Similar Compounds

Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid: This compound lacks the dioxaborolane group but shares the benzodioxin moiety.

    2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: This compound features an amine group instead of the boronic ester.

    2,3-Dihydro-1,4-benzodioxin-5-ylmethyl chloride: This compound contains a chloride group in place of the boronic ester

The uniqueness of this compound lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions efficiently, making it a valuable reagent in organic synthesis.

Properties

CAS No.

1116104-19-8

Molecular Formula

C14H19BO4

Molecular Weight

262.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.